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l. Executive Summary

Regelidine, also known as AVP-923 (marketed as Nuedexta®), is a combination therapeutic
agent comprising dextromethorphan hydrobromide and quinidine sulfate.[1] Dextromethorphan,
the pharmacologically active component in the central nervous system, is an antagonist of the
N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[1][2] Quinidine,
a cytochrome P450 2D6 inhibitor, is included at a sub-therapeutic dose to increase the
bioavailability of dextromethorphan by inhibiting its rapid first-pass metabolism.[1][2] This
combination has been approved by the FDA for the treatment of pseudobulbar affect (PBA) and
has been investigated for other neurological and psychiatric conditions, including agitation in
Alzheimer's disease.[1][3] This document provides an in-depth technical overview of
Regelidine's mechanism of action, pharmacology, and clinical findings, along with relevant
experimental protocols and pathway visualizations.

Il. Mechanism of Action

Regelidine's therapeutic effects are attributed to the multifaceted actions of dextromethorphan
on the central nervous system. The primary mechanisms are:

» NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are
uncompetitive antagonists of the NMDA receptor.[4] By blocking this receptor, they modulate
glutamatergic neurotransmission, which is implicated in the pathophysiology of various
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neurological disorders. Excessive glutamate activity can lead to excitotoxicity and neuronal
damage.[5]

e Sigma-1 Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, a
chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4]
Activation of the sigma-1 receptor modulates calcium signaling, reduces oxidative stress,
and has neuroprotective effects.[6][7]

Quinidine's role is purely pharmacokinetic, increasing the systemic exposure and prolonging
the half-life of dextromethorphan, thus allowing for a therapeutic effect at lower and less

frequent doses of dextromethorphan.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Regelidine.
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lll. Quantitative Data
Binding Affinities
The following table summarizes the binding affinities (Ki) of dextromethorphan and its primary

active metabolite, dextrorphan.
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Compound Receptor Ki (nM) Notes
) Potent agonist activity.
Dextromethorphan Sigma-1 142 - 652 ]
Uncompetitive
Dextromethorphan NMDA 500 - 2000 )
antagonist.[4]
~10-fold higher affinity = More potent NMDA
Dextrorphan NMDA than antagonist than the
dextromethorphan parent compound.[8]
) Lower affinity than
Dextrorphan Sigma-1
dextromethorphan
Serotonin Transporter  High to moderate
Dextromethorphan o
(SERT) affinity
Norepinephrine o
Dextromethorphan Lower affinity

Transporter (NET)

Pharmacokinetic Parameters

The co-administration of quinidine significantly alters the pharmacokinetics of

dextromethorphan.
Dextromethorphan DM with Quinidine
Parameter Fold Change
(DM) Alone (AVP-923)
Cmax (ng/mL) Low and variable Significantly Increased  ~20-fold
AUC (ng*h/mL) Low and variable Significantly Increased  ~16-fold

TY2 (hours)

2 - 4 hours (in
extensive

metabolizers)

~13 hours

~3-6 fold increase

Metabolite

(Dextrorphan) Levels

High

Significantly Reduced
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Note: Values are approximate and can vary based on patient metabolism (extensive vs. poor

CYP2D6 metabolizers). The data illustrates the profound impact of quinidine on

dextromethorphan's bioavailability.

Clinical Efficacy in Pseudobulbar Affect (PBA)

The pivotal clinical trial for PBA (NCT00573443) demonstrated the efficacy of AVP-923.

AVP-923 (DM
Outcome Measure Placebo p-value
30mg/Q 10mg)
Change in CNS-LS Significant )
] Less improvement <0.001
Score improvement
Laughing/Crying o )
_ Significantly reduced Less reduction <0.01
Episodes
Quality of Life (QOL) Improved Less improvement <0.01
Quality of )
Improved Less improvement <0.01

Relationships (QOR)

CNS-LS: Center for Neurologic Study-Lability Scale.

Clinical Efficacy in Agitation in Alzheimer's Disease
A Phase 2 study (NCT01584440) evaluated AVP-923 for agitation in patients with Alzheimer's

disease.[9]
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AVP-923 (DM
Outcome Measure Placebo p-value
30mg/Q 10mg)

Change in NPI
Agitation/Aggression -3.3 -1.7 <0.001
Score
o Significant )
ADCS-CGIC Agitation ) Less improvement <0.001
Improvement
Significant ) o
NPI Total Score ] Less improvement Significant
improvement
NPI Caregiver Significant ) o
_ ) Less improvement Significant
Distress Score improvement

NPI: Neuropsychiatric Inventory; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical
Global Impression of Change.

IV. Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of
dextromethorphan and its analogs.

e Membrane Preparation:
o Rat brain tissue is homogenized in a cold lysis buffer (e.g., 5 mM Tris-HCI, pH 7.4).
o The homogenate is centrifuged to pellet the membranes.

o The pellet is washed and resuspended in an assay buffer to a final protein concentration of
0.2-0.5 mg/mL.[10]

o Assay Procedure:

o The assay is conducted in a 96-well plate.
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o Total Binding: Wells contain the membrane suspension and a radioligand (e.g., [FH]TCP, a
ligand for the NMDA receptor ion channel).[10]

o Non-specific Binding: In addition to the membrane and radioligand, a high concentration of
a known NMDA receptor antagonist (e.g., 10 uM MK-801) is added to saturate the
receptors.[10]

o Displacement: Wells contain the membrane suspension, radioligand, and varying
concentrations of the test compound (dextromethorphan or dextrorphan).[10]

o The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach
equilibrium.[10]

Data Collection and Analysis:

o The reaction is terminated by rapid filtration through glass fiber filters, which trap the
membrane-bound radioligand.

o The filters are washed to remove unbound radioligand.

o The radioactivity on the filters is measured using a liquid scintillation counter.

o Specific binding is calculated by subtracting non-specific binding from total binding.

o The data is plotted as a function of the test compound concentration, and the IC50 (the
concentration that inhibits 50% of specific binding) is determined.

o The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Sequential Parallel Comparison Design (SPCD) Clinical
Trial

This design is utilized in clinical trials for conditions with a high placebo effect, such as agitation
in Alzheimer's disease.

o Stage 1 (e.g., Weeks 1-5):
o Eligible patients are randomized to receive either AVP-923 or a placebo.[9]
o Efficacy and safety data are collected.

 Inter-stage Analysis:

o At the end of Stage 1, patients in the placebo group are identified as either "responders”
or "non-responders" based on predefined criteria (e.g., a certain level of improvement on a
clinical scale).[11]

o Stage 2 (e.g., Weeks 6-10):
o Patients who were on AVP-923 in Stage 1 continue on AVP-923.[9]
o Placebo non-responders are re-randomized to receive either AVP-923 or a placebo.[9]

o Placebo responders may also be re-randomized to maintain the blind, but their data may
not be included in the primary efficacy analysis.

e Final Analysis:

o The primary efficacy analysis pools the data from all patients in Stage 1 and the placebo
non-responders from Stage 2.[12] This method is intended to enrich the study population
with patients less likely to respond to placebo in the second stage, thereby increasing the
statistical power to detect a true drug effect.[12]
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V. Conclusion and Future Directions

Regelidine (AVP-923) represents a novel therapeutic approach by targeting multiple pathways
involved in neurologic and psychiatric disorders. Its established efficacy in treating
pseudobulbar affect has paved the way for investigations into other conditions characterized by
emotional dysregulation and neuronal hyperexcitability, such as agitation in Alzheimer's
disease. The development of a deuterated form, AVP-786, aimed to improve the safety profile
by reducing the required dose of quinidine, although recent clinical trial results for Alzheimer's
agitation have been mixed.

Future research should focus on:

o Further elucidating the specific downstream effects of sigma-1 receptor agonism and how
this synergizes with NMDA receptor antagonism.

« Identifying patient populations most likely to respond to this therapeutic approach.

o Exploring the potential of this combination therapy in other neurological conditions with
shared pathophysiological mechanisms.

This technical guide provides a comprehensive overview of the current understanding of
Regelidine as a potential therapeutic agent, intended to support ongoing and future research
in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12114695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114695/
https://synapse.patsnap.com/article/what-are-nmda-receptor-antagonists-and-how-do-they-work
https://www.mdpi.com/1422-0067/24/3/1997
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1847596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1847596/
https://www.neurology.org/doi/10.1212/WNL.84.14_supplement.S16.007
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_Nordextromethorphan_as_a_Research_Tool_for_NMDA_Receptors.pdf
https://www.epistemonikos.org/en/documents/8fb66c56ec25e7eb8e60936366acb483bba691f5
https://www.epistemonikos.org/en/documents/8fb66c56ec25e7eb8e60936366acb483bba691f5
https://www.epistemonikos.org/en/documents/8fb66c56ec25e7eb8e60936366acb483bba691f5
https://www.openaccessjournals.com/articles/when-should-the-sequential-parallel-comparison-design-be-used-in-clinical-trials.pdf
https://www.benchchem.com/product/b10819541#regelidine-as-a-potential-therapeutic-agent
https://www.benchchem.com/product/b10819541#regelidine-as-a-potential-therapeutic-agent
https://www.benchchem.com/product/b10819541#regelidine-as-a-potential-therapeutic-agent
https://www.benchchem.com/product/b10819541#regelidine-as-a-potential-therapeutic-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10819541?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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